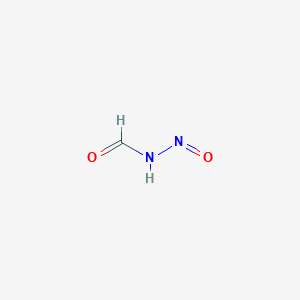![molecular formula C19H14F4 B12521851 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene CAS No. 797048-89-6](/img/structure/B12521851.png)
1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms and an ethynyl group attached to the benzene ring makes it a compound of interest in various fields of research, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and alkynes.
Reaction Conditions: The reaction conditions often involve the use of catalysts, such as palladium or copper, to facilitate the coupling reactions. Solvents like toluene or dimethylformamide are commonly used.
Coupling Reactions: The key step in the synthesis is the coupling of the fluorinated benzene derivative with the alkyne to form the desired product. This can be achieved through Sonogashira coupling or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atoms and ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism by which 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms and ethynyl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity for certain targets, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trifluoro-5-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzene
- 1,2,3-Trifluoro-5-{[2-fluoro-4-(but-1-en-1-yl)phenyl]ethynyl}benzene
- 1,2,3-Trifluoro-5-{[2-fluoro-4-(hex-1-en-1-yl)phenyl]ethynyl}benzene
Uniqueness
1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene is unique due to its specific combination of fluorine atoms and an ethynyl group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity.
Properties
CAS No. |
797048-89-6 |
|---|---|
Molecular Formula |
C19H14F4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
1,2,3-trifluoro-5-[2-(2-fluoro-4-pent-1-enylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C19H14F4/c1-2-3-4-5-13-6-8-15(16(20)10-13)9-7-14-11-17(21)19(23)18(22)12-14/h4-6,8,10-12H,2-3H2,1H3 |
InChI Key |
IMESSPIUXBVGTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
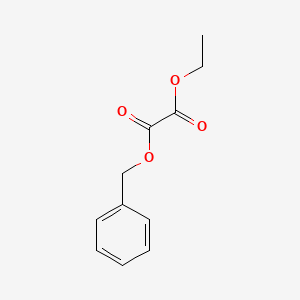
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)
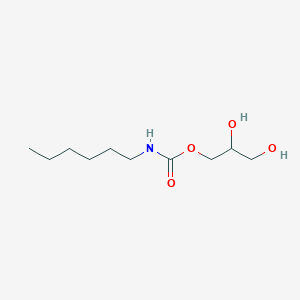
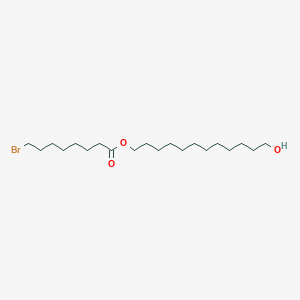


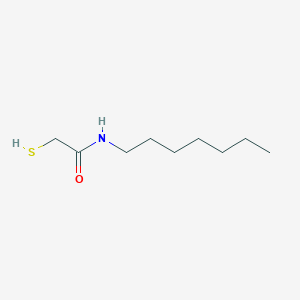
![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)
![Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-](/img/structure/B12521817.png)
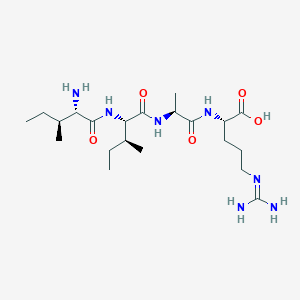
![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
